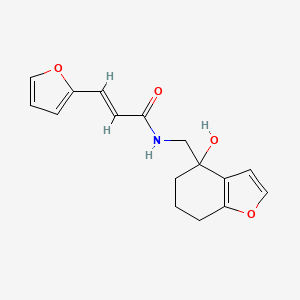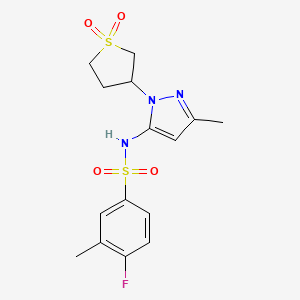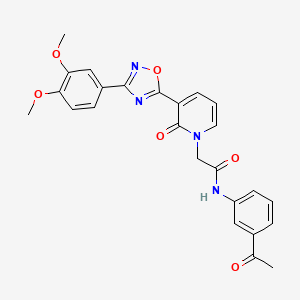
5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one, also known as FUB-PB22, is a synthetic cannabinoid that was first identified in 2012. It has been classified as a Schedule I controlled substance in the United States due to its potential for abuse and lack of accepted medical use. However, FUB-PB22 has gained attention in the scientific community for its potential applications in research.
Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Synthesis
The synthesis of compounds with pyranopyrimidine cores, such as 5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one, is crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research highlights the importance of hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, in developing these scaffolds. These catalysts facilitate one-pot multicomponent reactions, demonstrating the compound's relevance in synthesizing bioactive molecules (Parmar, Vala, & Patel, 2023).
Role in Drug Discovery
The pyrrolidine ring, a component of this compound, is extensively used in drug discovery due to its ability to efficiently explore pharmacophore space through sp3-hybridization. This structural feature contributes to the stereochemistry of molecules, enhancing their biological activity. The review by Li Petri et al. (2021) emphasizes the versatility of the pyrrolidine scaffold in designing compounds with significant biological profiles, highlighting the compound's potential in developing new therapeutic agents (Li Petri et al., 2021).
Therapeutic Worth of Related Compounds
The research on 1,3,4-oxadiazole derivatives, which share a structural resemblance with this compound, indicates their wide range of bioactivities. These activities result from effective binding with various enzymes and receptors in biological systems. The systematic review by Verma et al. (2019) showcases the development of these derivatives in treating various ailments, underscoring the therapeutic potential of structurally related compounds (Verma et al., 2019).
Antioxidant Properties
Studies on chromones and their derivatives, akin to the core structure of this compound, reveal their significant antioxidant properties. These properties are vital in neutralizing active oxygen and halting free radical processes that lead to cell impairment and diseases. The review by Yadav et al. (2014) highlights over 400 naturally and synthetically derived chromone derivatives with antioxidant potential, emphasizing the importance of specific functional groups for radical scavenging activity (Yadav, Parshad, Manchanda, & Sharma, 2014).
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-(pyrrolidine-1-carbonyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c18-13-5-3-12(4-6-13)10-22-16-11-23-15(9-14(16)20)17(21)19-7-1-2-8-19/h3-6,9,11H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISQZUUAKJHSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B3014053.png)

![4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3014056.png)



![4-benzoyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014063.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B3014064.png)

![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3014070.png)


![2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B3014075.png)